molecular formula C22H20N4O4S B3469048 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3469048
M. Wt: 436.5 g/mol
InChI Key: XYNCFLACDZZQEL-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a sulfonamide derivative characterized by a benzofuran-2-carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfamoylphenyl bridge. Its molecular formula is C₂₃H₂₁N₅O₄S, with a calculated molecular weight of 487.51 g/mol (inferred from analogous structures in ).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-12-14(2)24-22(23-13)26-31(28,29)17-10-8-16(9-11-17)25-21(27)20-15(3)18-6-4-5-7-19(18)30-20/h4-12H,1-3H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNCFLACDZZQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving 4,6-dimethylpyrimidine.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached via a sulfonation reaction, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrimidine intermediates under specific conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling Up Reactions: Adjusting reaction volumes and concentrations to suit industrial-scale production.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high-purity products.

    Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antibacterial agent due to the presence of the sulfamoyl group, which is known to exhibit antimicrobial properties. Sulfonamides, a class of compounds that include sulfamoyl derivatives, have been widely used in the treatment of bacterial infections.

Case Study : Research has shown that derivatives containing the pyrimidine ring can enhance the antibacterial activity of sulfonamides. The incorporation of the benzofuran moiety may also provide additional therapeutic benefits by improving bioavailability and reducing toxicity compared to traditional sulfonamide antibiotics .

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. The benzofuran structure is associated with various biological activities, including anti-inflammatory and anticancer properties. The specific interactions of the compound with cancer cell lines have been documented, indicating that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that similar compounds with benzofuran structures showed significant cytotoxicity against multiple cancer cell lines, suggesting that N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide could be a promising candidate for further development in oncology .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both bacteria and cancer cells.

Research Findings : Inhibition studies revealed that derivatives of this compound could effectively block DHFR activity, leading to impaired cell proliferation in bacterial and cancer models .

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

  • Key Difference : Additional methyl groups at positions 5 and 6 on the benzofuran ring ().
  • Molecular Formula: C₂₅H₂₅N₅O₄S (CAS No: 622349-62-6) .

N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide

  • Key Difference : A propen-1-en-1-yl linker replaces the benzofuran-carboxamide, with a 4-methoxyphenyl substituent and benzamide terminus ().
  • Impact : The methoxy group improves solubility, while the extended conjugated system may alter electronic properties and binding interactions.
  • Molecular Formula : C₂₈H₂₅N₅O₅S (m/z: 544.1649 calculated, 544.1657 observed) .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

  • Key Difference : A pentanamide chain with a 1,3-dioxoisoindolin-2-yl group replaces the benzofuran core ().
  • Molecular Formula : C₂₄H₂₃N₅O₅S (molecular weight: 493.53 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide C₂₃H₂₁N₅O₄S 487.51 Not Reported 3-methyl benzofuran, pyrimidin-2-yl sulfamoyl
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide C₂₅H₂₅N₅O₄S 511.57 Not Reported 3,5,6-trimethyl benzofuran, increased lipophilicity
N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide C₂₈H₂₅N₅O₅S 544.16 229–231 Methoxyphenyl group, propen-1-en-1-yl linker, higher molecular weight
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Not Reported Isoindoline moiety, pentanamide chain, distinct hydrogen-bonding profile

Pharmacological Implications (Inferred from Structural Analogues)

  • Lipophilicity : The 3,5,6-trimethyl benzofuran analogue () likely has a higher logP than the 3-methyl variant, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
  • Solubility : The methoxyphenyl group in ’s compound may enhance aqueous solubility compared to benzofuran derivatives, critical for oral bioavailability .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H20N6O5SC_{18}H_{20}N_{6}O_{5}S with a molecular weight of 432.5 g/mol . Its structure features a benzofuran moiety linked to a pyrimidine sulfamoyl group, which is significant for its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. A study involving hybrid compounds between benzofuran and N-aryl piperazine demonstrated that certain derivatives significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One derivative showed an IC50 of 5.28 μM for NO generation and displayed selective cytotoxicity against human lung cancer cells (A549) with an IC50 of 0.12 μM .

Anticancer Activity

The compound's potential anticancer activity has been evaluated against various human tumor cell lines. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through multiple pathways. For instance, certain derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics such as cisplatin . The structure-activity relationship suggests that modifications in the benzofuran and piperazine components can enhance anticancer efficacy.

Case Studies

  • In Vitro Evaluation : A series of benzofuran derivatives were tested for their anti-inflammatory and anticancer activities. The most potent compound, identified as derivative 16, exhibited significant inhibition of NO production and selective cytotoxicity against A549 and gastric cancer cells (SGC7901) .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways, affecting cell cycle regulation and promoting cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights critical features influencing the biological activity of this compound:

Structural FeatureInfluence on Activity
Benzofuran CoreEssential for anticancer activity
Pyrimidine Sulfamoyl GroupEnhances anti-inflammatory properties
Keto SubstituentPlays a role in NO inhibition

The presence of specific substituents on the benzofuran ring has been correlated with increased potency against various cancer cell lines, suggesting avenues for further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

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